Delapril
Overview
Description
Delapril, also known as alindapril, is an ACE inhibitor used as an antihypertensive drug . It is taken orally and is available in 15 mg and 30 mg tablets .
Molecular Structure Analysis
Delapril has a molecular formula of C26H32N2O5 and a molar mass of 452.551 g/mol . Its structure includes two defined stereocentres .
Chemical Reactions Analysis
Delapril is a prodrug and is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . The solid-state of Delapril hydrochloride has been characterized using various analytical techniques .
Physical And Chemical Properties Analysis
Delapril has a density of 1.2±0.1 g/cm3, a boiling point of 659.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 125.3±0.4 cm3 .
Scientific Research Applications
1. Cardiovascular Benefits
Delapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor (ACEI), demonstrates potent inhibition of vascular wall angiotensin-converting enzyme activity. It is particularly effective in reducing blood pressure and has shown efficacy in patients with conditions such as microalbuminuria, left ventricular hypertrophy, myocardial infarction, or heart failure. Its high lipophilicity and weak bradykinin potentiating action contribute to its effectiveness, along with a long-lasting antihypertensive effect and a high smoothness index, making it a viable option for 24-hour blood pressure control (González-Juanatey & Cordero, 2013).
2. Pharmacokinetic Analysis
Delapril, often combined with other drugs like indapamide, has been the subject of studies focused on developing and validating methods for analyzing its stability and presence in pharmaceuticals. This includes establishing suitable stability conditions and evaluating delapril in various forms, such as raw material and commercial products (Gonçalves et al., 2018).
3. Antiarrhythmic Potential
Research has also explored delapril's potential anti-arrhythmic benefits, particularly in the context of ischemic heart disease. It appears that delapril can attenuate myocardial infarction-induced prolongations in electrocardiogram parameters and improve sympatho-vagal balance, thereby reducing atrio-ventricular blocks and ventricular arrhythmias. This indicates a significant contribution to the antiarrhythmic benefits of ACE inhibitors in patients at risk for sudden cardiac death (Thireau et al., 2015).
4. Combination Therapy in Hypertension and Diabetes
Delapril has been studied in combination with other drugs, like manidipine, for treating hypertension in patients with diabetes mellitus. The combination offers benefits such as reducing microalbuminuria, stabilizing serum creatinine levels, andnot affecting glucose metabolism or glycemic control. It may also increase insulin sensitivity, improve coagulation, and reduce left ventricular mass in diabetic hypertensive patients, making it a valuable treatment option for this particular patient group (Fogari, 2007).
5. Pharmacokinetics and Drug Interaction Studies
Studies on the pharmacokinetics of delapril, particularly when combined with drugs like manidipine, have assessed potential interactions and bioavailability. These studies help in understanding how delapril is metabolized and interacts with other medications, which is crucial for developing safe and effective combination therapies for hypertension (Stockis et al., 2003).
6. Renal Protective Effects
Delapril's impact on renal function has also been examined, particularly in relation to its use in treating hypertension. Its potential to reduce microalbuminuria and stabilize renal function, especially in hypertensive patients, highlights its role in renal protection (Rosei & Rizzoni, 2003).
Safety And Hazards
properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016742 | |
Record name | Delapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delapril | |
CAS RN |
83435-66-9 | |
Record name | Delapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13312 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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